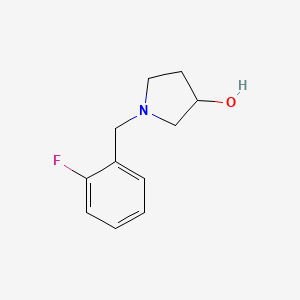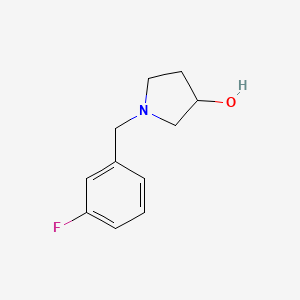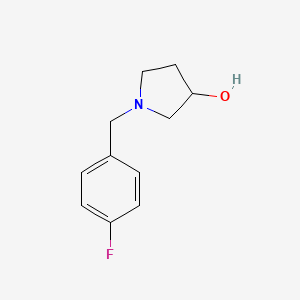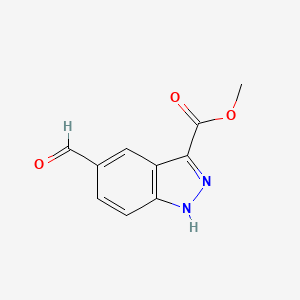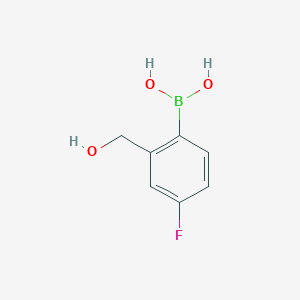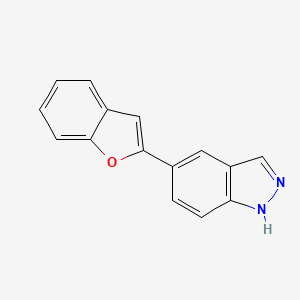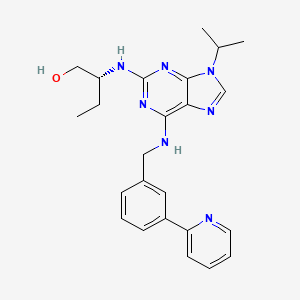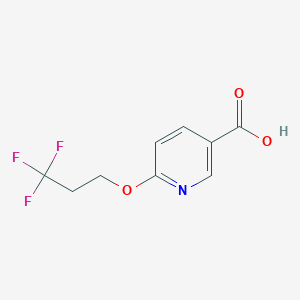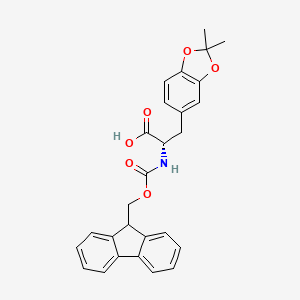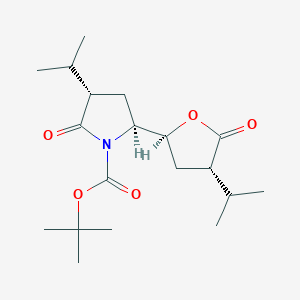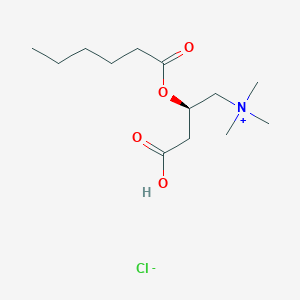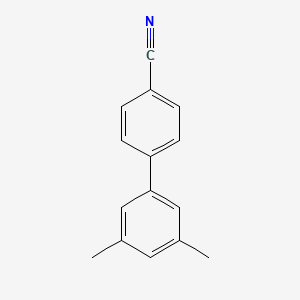![molecular formula C16H22N2O4 B1344063 苄基 3-[甲氧基(甲基)氨基甲酰基]哌啶-1-羧酸酯 CAS No. 405239-72-7](/img/structure/B1344063.png)
苄基 3-[甲氧基(甲基)氨基甲酰基]哌啶-1-羧酸酯
概述
描述
Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O4
科学研究应用
Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate typically involves the reaction of 1-[(benzyloxy)carbonyl]-3-piperidinecarboxylic acid with isobutyl chloroformate in the presence of a base such as methylmorpholine. The reaction is carried out in tetrahydrofuran (THF) at low temperatures (-15°C to -20°C). Subsequently, N,O-dimethylhydroxylamine hydrochloride is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for 16 hours. The product is isolated by partitioning between ethyl acetate and water, followed by washing with hydrochloric acid, sodium bicarbonate, and brine .
Industrial Production Methods
While specific industrial production methods for Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
作用机制
The mechanism of action of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Piperidine derivatives: Compounds such as 1-benzylpiperidine and 3-carbamoylpiperidine share structural similarities with Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate.
Carbamates: Compounds like methyl carbamate and ethyl carbamate have similar functional groups.
Uniqueness
Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, a benzyl group, and a methoxy(methyl)carbamoyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
IUPAC Name |
benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-17(21-2)15(19)14-9-6-10-18(11-14)16(20)22-12-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJZELRSUMZXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157879 | |
| Record name | Phenylmethyl 3-[(methoxymethylamino)carbonyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405239-72-7 | |
| Record name | Phenylmethyl 3-[(methoxymethylamino)carbonyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405239-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 3-[(methoxymethylamino)carbonyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

